Product packaging for (3,3-Difluorocyclobutyl)hydrazine(Cat. No.:)

(3,3-Difluorocyclobutyl)hydrazine

Cat. No.: B12860073
M. Wt: 122.12 g/mol
InChI Key: ZOTPREGTSIZXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS RN: 2231672-94-7) is a valuable chemical building block in organic synthesis and medicinal chemistry research. The compound has a molecular formula of C 4 H 10 Cl 2 F 2 N 2 and a molecular weight of 195.04 g/mol . As a research tool, this compound is of significant interest for constructing novel molecular architectures. The presence of both a hydrazine group and a strained, fluorinated cyclobutyl ring in its structure makes it a versatile precursor for synthesizing various heterocycles and pharmacophores. In drug discovery, the 3,3-difluorocyclobutyl moiety is often employed as a bioisostere for carbonyl or phenyl groups, helping to fine-tune the properties of lead compounds, such as their metabolic stability, lipophilicity, and conformational geometry . The hydrazine functionality is particularly useful for preparing derivatives like pyrazoles and hydrazones, which are common scaffolds in many bioactive molecules . For optimal stability, this reagent must be stored under an inert atmosphere and at cold temperatures (2-8°C) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8F2N2 B12860073 (3,3-Difluorocyclobutyl)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8F2N2

Molecular Weight

122.12 g/mol

IUPAC Name

(3,3-difluorocyclobutyl)hydrazine

InChI

InChI=1S/C4H8F2N2/c5-4(6)1-3(2-4)8-7/h3,8H,1-2,7H2

InChI Key

ZOTPREGTSIZXDV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)NN

Origin of Product

United States

Synthetic Methodologies for 3,3 Difluorocyclobutyl Hydrazine and Its Advanced Derivatives

Strategies for Assembling the 3,3-Difluorocyclobutyl Core

The construction of the 3,3-difluorocyclobutyl scaffold is a foundational step in the synthesis of the target hydrazine (B178648) compounds. Various synthetic approaches have been developed to efficiently create this gem-difluorinated carbocyclic ring.

Cycloaddition Reactions in the Preparation of Difluorocyclobutanes (e.g., [2+2] Cycloadditions)

[2+2] Cycloaddition reactions represent a powerful strategy for the formation of cyclobutane (B1203170) rings. In the context of synthesizing difluorocyclobutanes, this can involve the reaction of a ketene (B1206846) or a ketene equivalent with an appropriately substituted alkene. For instance, the cycloaddition of dichloroketene (B1203229) with a vinyl ether can yield a dichlorocyclobutanone intermediate, which can then be further manipulated to introduce the gem-dinal fluorine atoms. thieme-connect.com Another approach involves the cycloaddition of allenes with olefins to generate methylenecyclobutanes, which can serve as precursors to the desired difluorocyclobutane core. researchgate.net Furthermore, gem-difluoroalkenes have been shown to undergo concerted cycloaddition reactions, which circumvents the formation of discrete anionic intermediates and directly yields difluorinated cyclic products. nih.gov

Deoxofluorination Approaches for gem-Difluorocyclobutane Formation

Deoxofluorination is a widely employed method for converting a carbonyl group into a gem-difluoromethylene group. This transformation is typically achieved using specialized fluorinating reagents. The deoxofluorination of a pre-formed 3-cyclobutanone derivative is a key and general strategy for accessing 1,1-disubstituted gem-difluorocyclobutanes. acs.orgacs.org Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for this purpose. organic-chemistry.org Aminodifluorosulfinium tetrafluoroborate (B81430) salts have also been developed as efficient deoxofluorinating agents that can offer greater selectivity and produce fewer elimination byproducts compared to DAST and Deoxo-Fluor. organic-chemistry.org

Multigram Scale Synthesis and Derivatization of 3,3-Difluorocyclobutyl Building Blocks

The development of scalable synthetic routes is crucial for the practical application of 3,3-difluorocyclobutyl-containing compounds. Researchers have successfully developed multigram scale syntheses of various 3,3-difluorocyclobutyl building blocks, including carboxylic acids, amines, alcohols, and azides. thieme-connect.comthieme-connect.comenamine.net These approaches often rely on a common synthetic intermediate that can be efficiently prepared in large quantities and subsequently diversified. thieme-connect.comenamine.net The ability to produce these building blocks on a larger scale facilitates their use in drug discovery programs and other applications. thieme-connect.com

Utilization of Key Precursors such as Ethyl 3,3-Difluorocyclobutanecarboxylate

Ethyl 3,3-difluorocyclobutanecarboxylate has emerged as a versatile and convenient common intermediate in the synthesis of a wide range of 3,3-difluorocyclobutyl-substituted building blocks. thieme-connect.comenamine.netresearchgate.net This key precursor can be readily prepared and serves as a starting point for accessing various functional groups. For example, hydrolysis of the ester furnishes the corresponding carboxylic acid, which can be further converted to amides, or reduced to the alcohol. thieme-connect.comchemicalbook.com The amine can also be accessed from the carboxylic acid via a Curtius rearrangement or other standard transformations. thieme-connect.com The availability and versatility of ethyl 3,3-difluorocyclobutanecarboxylate make it a cornerstone in the synthesis of complex molecules containing the 3,3-difluorocyclobutyl motif. thieme-connect.comenamine.net

Synthetic Routes to the Hydrazine Moiety and its Functionalization

Once the 3,3-difluorocyclobutyl core is established, the next critical step is the introduction and subsequent functionalization of the hydrazine moiety.

Selective Alkylation of Hydrazine Derivatives via Nitrogen Dianion Intermediates (e.g., n-Butyllithium-Promoted Alkylation)

A powerful and efficient method for the selective alkylation of hydrazine derivatives involves the formation of a nitrogen dianion intermediate. organic-chemistry.orgd-nb.infoacs.org This approach offers a direct and highly selective route to mono- or di-substituted hydrazines, often avoiding the need for complex protection and deprotection steps. organic-chemistry.org The process typically involves the treatment of a protected hydrazine, such as PhNHNHBoc, with a strong base like n-butyllithium (n-BuLi) at low temperatures. organic-chemistry.orgd-nb.info This generates a highly reactive nitrogen dianion that can then be selectively alkylated at either nitrogen atom by reacting with an appropriate electrophile, such as an alkyl halide. organic-chemistry.org The regioselectivity of the alkylation can be controlled, allowing for the synthesis of a diverse range of functionalized hydrazine derivatives. organic-chemistry.orgd-nb.info This method has proven to be a fast and straightforward way to access substituted hydrazines, which are valuable precursors in organic synthesis. acs.orgnih.gov

Starting Material Reagents Intermediate Product Key Features
Protected Hydrazine (e.g., PhNHNHBoc)1. n-Butyllithium (n-BuLi) 2. Alkyl Halide (R-X)Nitrogen DianionAlkylated HydrazineHigh selectivity, avoids protection/deprotection, allows for mono- or di-alkylation. organic-chemistry.org

Nucleophilic Addition Reactions Involving Diazo Compounds as N-Terminal Electrophiles

The reaction of diazo compounds with nucleophiles is a fundamental transformation in organic synthesis. In the context of hydrazine synthesis, diazo compounds can act as N-terminal electrophiles, accepting a nucleophile to form a new C-N or N-N bond. While direct synthesis of (3,3-Difluorocyclobutyl)hydrazine using this method is not extensively documented, the principles can be inferred from analogous reactions.

A general approach involves the reaction of a nucleophile with a diazo compound, which can be catalyzed by transition metals like iron or proceed under metal-free conditions. oup.comacs.org For instance, n-BuLi can promote the intermolecular nucleophilic addition of unactivated C(sp³)–H bonds to diazo compounds, providing an efficient route to substituted hydrazine derivatives. rsc.org This strategy highlights the potential for creating a C-N bond that could be later transformed into a hydrazine.

Another relevant transformation is the reaction of amines with diazoacetates, catalyzed by iron porphyrin complexes, to yield ammonium (B1175870) ylide intermediates. oup.com These intermediates are pivotal in the formation of N-H insertion products. Although this typically involves amines, the conceptual framework could be extended to hydrazine precursors. Furthermore, arylamines can be converted to phosphonohydrazines by reacting with an organic nitrite (B80452) in the presence of a trialkyl phosphite, which acts as both a nucleophile and a reducing agent on a diazo intermediate. nih.gov

A hypothetical route to a this compound derivative could involve a (3,3-difluorocyclobutyl)-containing nucleophile reacting with a diazoester. The resulting product could then be further elaborated to the desired hydrazine.

Direct Reductive Alkylation Strategies for N-Substituted Hydrazines

Direct reductive alkylation, or reductive amination, is a powerful and widely used method for forming C-N bonds, and it is applicable to the synthesis of N-substituted hydrazines. researchgate.net This one-pot reaction typically involves the condensation of a carbonyl compound with a hydrazine to form a hydrazone intermediate, which is then reduced in situ to the corresponding substituted hydrazine.

The key starting materials for the synthesis of N-(3,3-Difluorocyclobutyl)hydrazine via this method would be 3,3-difluorocyclobutanone (B595554) and hydrazine (or a protected version thereof). The ketone condenses with hydrazine to form the N-(3,3-difluorocyclobutylidene)hydrazine, which is subsequently reduced.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and α-picoline-borane. organic-chemistry.org Catalytic hydrogenation over metals like palladium or platinum is also a viable reduction method. The choice of reducing agent is critical to avoid over-reduction or side reactions. For instance, α-picoline-borane has been effectively used for the direct reductive alkylation of hydrazine derivatives in a one-pot manner. organic-chemistry.org

This strategy is highly versatile, allowing for the synthesis of a wide array of N-substituted hydrazines by varying the ketone and hydrazine starting materials.

Table 1: Key Reagents for Reductive Alkylation

Carbonyl Precursor Hydrazine Source Common Reducing Agents
3,3-Difluorocyclobutanone Hydrazine hydrate (B1144303) Sodium borohydride (NaBH₄)
3,3-Difluorocyclobutanone tert-Butyl carbazate Sodium cyanoborohydride (NaBH₃CN)
3,3-Difluorocyclobutanone Phenylhydrazine Catalytic Hydrogenation (H₂, Pd/C)

Formation of Acyl Hydrazides and Subsequent Transformations

A well-established route to substituted hydrazines involves the formation and subsequent transformation of acyl hydrazides (also known as carbohydrazides). nih.gov This two-step approach offers a high degree of control and is applicable to a wide range of substrates.

First, an acyl hydrazide is synthesized by reacting a carboxylic acid derivative with hydrazine or a substituted hydrazine. osti.govresearchgate.net For the target compound, this would involve 3,3-difluorocyclobutanecarboxylic acid or its corresponding acyl chloride or ester. The reaction of the carboxylic acid with hydrazine hydrate, sometimes facilitated by activating agents or by conversion to the more reactive acyl chloride, yields 3,3-difluorocyclobutanecarbohydrazide. nih.govgoogle.com Continuous flow processes have been developed for this reaction, allowing for scalable and efficient synthesis. osti.gov

In the second step, the acyl hydrazide is reduced to the corresponding alkyl hydrazine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce the amide functionality of the acyl hydrazide directly to the amine, thus furnishing the (3,3-difluorocyclobutyl)methyl)hydrazine.

This methodology is advantageous as the acyl hydrazide intermediates are often stable, crystalline solids that are easy to purify. osti.gov

Table 2: Representative Transformation from Carboxylic Acid to Hydrazine

Starting Material Intermediate Final Product Reagents
3,3-Difluorocyclobutanecarboxylic acid 3,3-Difluorocyclobutanecarbohydrazide ((3,3-Difluorocyclobutyl)methyl)hydrazine 1. SOCl₂ or EDC, Hydrazine hydrate. 2. LiAlH₄

Convergent Synthesis Approaches to this compound Scaffolds

Convergent synthesis strategies involve the independent preparation of key fragments of a target molecule, which are then combined in the final stages of the synthesis. This approach is often more efficient for complex molecules.

Integration of Difluorocyclobutyl Units with Hydrazine Precursors

A primary convergent strategy involves the direct alkylation of hydrazine or a protected hydrazine derivative with a suitable 3,3-difluorocyclobutyl electrophile. A common precursor for this is a halo-substituted difluorocycloalkane, such as (bromomethyl)-3,3-difluorocyclobutane.

The synthesis of such building blocks has been described, often starting from ethyl 3,3-difluorocyclobutanecarboxylate. sci-hub.seresearchgate.net This ester can be reduced to the corresponding alcohol, (3,3-difluorocyclobutyl)methanol, which can then be converted to the desired electrophile (e.g., by reaction with PBr₃ or SOBr₂).

The subsequent reaction is a nucleophilic substitution, where the nitrogen atom of hydrazine attacks the electrophilic carbon of the difluorocyclobutyl-containing fragment. Using a protected hydrazine, such as tert-butyl carbazate, is often preferred to control the degree of alkylation and prevent the formation of undesired di- and tri-substituted products. Following the alkylation, the protecting group (e.g., the Boc group) can be removed under acidic conditions to yield the final this compound. thieme-connect.com

One-Pot Synthetic Procedures for Complex this compound Derivatives

One-pot syntheses, which combine multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. researchgate.netmdpi.com While a specific one-pot procedure for complex this compound derivatives is not prominently featured in the literature, existing methodologies for other hydrazine derivatives can be adapted.

For example, multi-component reactions are a hallmark of one-pot synthesis. mdpi.com A hypothetical one-pot reaction could involve the in-situ formation of a 3,3-difluorocyclobutylidene hydrazone from 3,3-difluorocyclobutanone and a hydrazine, which then immediately participates in a cycloaddition or another bond-forming reaction with a third component present in the reaction mixture. nih.govnih.gov

Another approach could involve a tandem reaction sequence. For instance, an α-allyldiazoacetate can undergo a one-pot cyclopropanation followed by a difluorocarbene insertion, demonstrating the power of sequential reactions in a single pot to build molecular complexity. researchgate.net Adapting this logic, one could envision a scenario where a (3,3-difluorocyclobutyl)-containing substrate undergoes a one-pot transformation involving hydrazine to rapidly assemble a complex heterocyclic system. researchgate.net

Mechanistic Investigations of Reactions Involving 3,3 Difluorocyclobutyl Hydrazine Systems

Mechanistic Pathways of Hydrazine-Mediated Transformations

The reactivity of (3,3-Difluorocyclobutyl)hydrazine is largely dictated by the hydrazine (B178648) functional group, which can engage in a variety of transformations, most notably those involving the formation of hydrazones and subsequent rearrangements or decompositions.

Analysis of Hydrazone Formation and Rearrangement Mechanisms (e.g., in Wharton Reactions)

A classic transformation involving hydrazines is the Wharton reaction, which converts α,β-epoxy ketones into allylic alcohols. wikipedia.orgnumberanalytics.com The mechanism, when applied to this compound, would commence with the nucleophilic attack of the primary amine of the hydrazine onto the carbonyl carbon of the α,β-epoxy ketone (see Table 1 ). This initial step leads to the formation of a (3,3-difluorocyclobutyl)hydrazone intermediate. wikipedia.orgquimicaorganica.org

This hydrazone formation is a critical prelude to the core rearrangement. numberanalytics.com The subsequent step involves the opening of the epoxide ring, a process often initiated by the decomposition of the hydrazone. This rearrangement leads to the formation of an intermediate which ultimately yields an allylic alcohol. wikipedia.orgvaia.com The reaction is an extension of the Wolff-Kishner reduction, highlighting the fundamental reactivity of the hydrazone intermediate. wikipedia.org The presence of the 3,3-difluorocyclobutyl group is not expected to alter the fundamental sequence of events but may influence the rates of the individual steps due to its electronic and steric properties.

Table 1: Postulated Mechanism of the Wharton Reaction with this compound

StepDescriptionIntermediate Structure
1 Reaction of an α,β-epoxy ketone with this compound.Formation of a (3,3-difluorocyclobutyl)hydrazone.
2 Rearrangement of the hydrazone.Leads to an intermediate poised for decomposition.
3 Decomposition and Nitrogen Evolution.Formation of the final allylic alcohol product.

Studies of Decomposition Pathways and Nitrogen Evolution

A key feature of many hydrazine-mediated reactions, including the Wharton reaction, is the evolution of nitrogen gas (N₂). wikipedia.orgquimicaorganica.org Following the rearrangement of the (3,3-difluorocyclobutyl)hydrazone intermediate, a transient species is formed that readily decomposes. This decomposition step, which drives the reaction thermodynamically, can proceed through either an ionic or a radical pathway. wikipedia.org The specific pathway is influenced by factors such as reaction temperature, the solvent system employed, and the structure of the intermediate. wikipedia.orgstackexchange.com

For instance, in protic solvents like methanol, a proposed mechanism involves the formation of a vinyldiazene intermediate which then loses nitrogen. stackexchange.com The resulting species, potentially a vinyl anion or a radical, is then protonated to give the final allylic alcohol. stackexchange.com The stability of these reactive intermediates would be influenced by the electronic nature of the attached 3,3-difluorocyclobutyl group. Mechanistic studies on the oxidation of hydrazine by metal complexes also confirm the quantitative conversion to dinitrogen, often through multi-step electron transfer processes. nih.gov The decomposition of hydrazine itself can lead to various products, but the evolution of stable N₂ gas is a common and energetically favorable outcome. buffalo.edu

Reactivity Profiles of the Hydrazine Nitrogen Centers

The two nitrogen atoms in the hydrazine moiety possess distinct electronic environments, leading to a rich and tunable reactivity profile. They can act as both nucleophiles and, under certain conditions or when derivatized, as electrophilic centers.

Electrophilic and Nucleophilic Reactivity of Primary and Substituted Hydrazine Amines

The primary and secondary nitrogen atoms of this compound both feature lone pairs of electrons, rendering them nucleophilic. Kinetic studies on various hydrazines show that they are potent nucleophiles, reacting readily with electrophiles like benzhydrylium ions and quinone methides. researchgate.net Hydrazine itself exhibits a nucleophilicity comparable to that of methylamine, even though it possesses two reactive centers. researchgate.net The azide (B81097) ion, which is structurally related, is also recognized as an exceptionally strong nucleophile. masterorganicchemistry.com In the context of this compound, the nitrogen atoms would be expected to readily participate in nucleophilic substitution and addition reactions.

Conversely, hydrazine derivatives can also exhibit electrophilic character. For example, diazo compounds, which can be conceptually linked to oxidized hydrazines, act as N-terminal electrophiles in reactions with carbon nucleophiles. rsc.org This dual reactivity allows for diverse synthetic applications, from forming C-N bonds via nucleophilic attack to participating in multi-component reactions where the hydrazine fragment is incorporated through an electrophilic pathway. rsc.org

Table 2: Comparative Nucleophilicity of Hydrazine and Related Amines (Data derived from general kinetic studies, not specific to the difluorocyclobutyl derivative)

NucleophileRelative Reactivity TrendReference
HydrazineSimilar to primary amines like methylamine researchgate.net
MethylhydrazineIncreased reactivity at the substituted nitrogen researchgate.net
Azide IonHighly nucleophilic, often exceeding amines masterorganicchemistry.com

Stereochemical Outcomes in Chiral this compound Syntheses

The synthesis of chiral molecules containing the this compound scaffold presents significant stereochemical challenges. Achieving stereocontrol requires careful selection of synthetic strategy. While no specific syntheses for chiral this compound are documented, general methods for the stereoselective synthesis of hydrazine derivatives offer valuable insights.

Palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives have been shown to produce cis- or trans-3,5-disubstituted pyrazolidines with high diastereoselectivity. nih.gov The stereochemical outcome in these systems can be controlled by manipulating allylic strain in the transition state, often by altering the substituents on the nitrogen atoms. nih.gov Similarly, highly regioselective and stereoselective Mitsunobu reactions have been developed to convert Morita-Baylis-Hillman alcohols into α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org Applying such methodologies would require a chiral starting material containing the 3,3-difluorocyclobutyl group or the development of an asymmetric process that installs both the hydrazine and controls the stereochemistry of the cyclobutane (B1203170) ring or adjacent centers.

Influence of the 3,3-Difluorocyclobutyl Ring on Reaction Kinetics and Selectivity

The 3,3-difluorocyclobutyl substituent exerts a profound influence on the reactivity of the attached hydrazine moiety through a combination of steric and electronic effects.

The gem-difluoro group is strongly electron-withdrawing due to the high electronegativity of fluorine. This inductive effect decreases the electron density on the cyclobutane ring and, consequently, on the attached hydrazine nitrogen atoms. A key consequence is a reduction in the basicity (pKa) of the hydrazine amines compared to their non-fluorinated counterparts. researchgate.netresearchgate.net This lower basicity directly impacts nucleophilicity, although the relationship is not always linear. While less basic, the nitrogen centers may still be sufficiently nucleophilic to participate in many reactions.

Furthermore, the conformational rigidity of the cyclobutane ring can influence the selectivity of reactions. thieme-connect.com The defined spatial orientation of the hydrazine group relative to the ring can create a specific steric environment around the reactive nitrogen centers. This can lead to enhanced facial selectivity in reactions involving chiral substrates or catalysts, potentially improving diastereomeric or enantiomeric ratios. The interplay between the catalyst, substrate, and the unique geometry of the this compound is critical in determining product distribution and stereochemical outcomes. nih.govmdpi.com

Conformational Restriction Effects on Reaction Pathways

The cyclobutane ring is not planar and exists in a puckered or "butterfly" conformation to alleviate angle and torsional strain. The energy barrier for ring-flipping in cyclobutane is relatively low. However, the introduction of substituents, particularly the gem-difluoro group at the 3-position, significantly influences the conformational landscape of the ring.

Computational studies on 3,3-difluorocyclobutane-1-carbonyl chloride suggest a bent conformation for the cyclobutane ring with a dihedral angle of approximately 25 degrees between adjacent carbons. This puckering creates distinct axial and equatorial positions for the substituent at the 1-position, in this case, the hydrazine group. The preference for the hydrazine moiety to occupy either the axial or equatorial position will be dictated by a combination of steric and electronic factors.

The conformational preference of the (3,3-difluorocyclobutyl) group can impose significant steric hindrance on the approach of reactants to the hydrazine nitrogen atoms. This steric bulk can influence the regioselectivity and stereoselectivity of reactions. For instance, in reactions with bulky electrophiles, the less sterically hindered nitrogen atom of the hydrazine would be the preferred site of attack.

The puckered nature of the ring and the defined spatial orientation of the hydrazine group can also lead to through-space interactions that may stabilize or destabilize transition states. For example, intramolecular hydrogen bonding between one of the N-H protons of the hydrazine and a fluorine atom, although weak, could influence the rotational barrier around the C-N bond and favor specific rotamers, thereby influencing the reaction trajectory.

The conformational rigidity imparted by the 3,3-difluorocyclobutyl substituent can be advantageous in medicinal chemistry, where restricting the conformation of a molecule can lead to enhanced binding affinity and selectivity for a biological target. thieme-connect.com

Table 1: Comparison of Conformational Data for Cyclobutane Derivatives
CompoundRing ConformationDihedral Angle (°)Reference
CyclobutanePuckered~20-35 dalalinstitute.com
3,3-Difluorocyclobutane-1-carbonyl chlorideBent~25

Electronic Effects of gem-Difluorination on Adjacent Functionalities

The two fluorine atoms in the 3-position of the cyclobutyl ring exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclobutane framework to the C1 carbon and, subsequently, to the attached hydrazine group. The primary consequence of this electron withdrawal is a significant reduction in the electron density on the nitrogen atoms of the hydrazine.

This decrease in electron density has a profound impact on the basicity and nucleophilicity of the this compound. The pKa of an amine is a measure of the acidity of its conjugate acid, and a lower pKa value indicates a weaker base. It is well-documented that fluorination in the vicinity of an amine center lowers its basicity. yuntsg.comalfa-chemistry.comcambridgemedchemconsulting.com For example, the introduction of fluorine atoms at the β-position of an amine can decrease the pKa by approximately 1.7 units per fluorine atom. yuntsg.com

The reduced nucleophilicity of the hydrazine will affect the kinetics of its reactions with electrophiles. Reactions such as acylation, alkylation, and condensation with carbonyl compounds are expected to proceed at a slower rate compared to non-fluorinated hydrazines. For instance, the rate constants for the reaction of substituted hydrazines with electrophiles are known to decrease with the introduction of electron-withdrawing groups. acs.orgnih.gov

However, the gem-difluoro group can also influence reaction pathways in other ways. In certain reactions, the fluorine atoms can act as weak hydrogen bond acceptors, potentially pre-organizing the substrate for a reaction or stabilizing a transition state. thieme-connect.com Furthermore, the high electronegativity of fluorine can make the C-F bond itself a site of reactivity under specific conditions, although this is less common for saturated fluorocarbons.

Table 2: Comparison of pKa Values for Selected Amines
AminepKa of Conjugate AcidReference
Methylamine10.66 alfa-chemistry.com
Ethylamine10.81 alfa-chemistry.com
tert-Butylamine (B42293)10.69 nih.gov
(1-Trifluoromethyl)cyclobutylamine5.29 nih.gov
Piperidine11.12 researchgate.net
3-Fluoropiperidine (axial F)~9.4 researchgate.net
3-Fluoropiperidine (equatorial F)~9.0 researchgate.net

Advanced Spectroscopic and Structural Characterization of 3,3 Difluorocyclobutyl Hydrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's proton (¹H), carbon (¹³C), and, in this case, fluorine (¹⁹F) environments. The analysis of chemical shifts, coupling constants, and multiplicity provides a detailed map of the covalent framework.

For the closely related precursor, tert-butyl (3,3-difluorocyclobutyl)hydrazine-1-carboxylate, detailed NMR data has been reported. thieme-connect.com In ¹H NMR, the cyclobutyl protons appear as complex multiplets in the aliphatic region, with their chemical shifts and couplings influenced by the adjacent fluorine atoms. The ¹³C NMR spectrum is particularly informative, showing a characteristic triplet for the carbon atom bonded to the two fluorine atoms (C3) due to C-F coupling. The geminal difluoro group itself gives rise to distinct signals in the ¹⁹F NMR spectrum, often appearing as a pair of doublets due to geminal F-F coupling. thieme-connect.com

Table 1: NMR Spectroscopic Data for tert-butyl this compound-1-carboxylate thieme-connect.com (Data recorded in CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹H NMR 4.62sNH
3.24sNH₂
2.69–2.58mCH₂
2.36–2.18mCH₂, CH
1.45sC(CH₃)₃
¹³C NMR 156.0-C=O
119.8dd, J = 283, 275CF₂
79.5-C (CH₃)₃
44.6-CH
38.4dd, J = 23.4, 21.9CH₂
28.3-C(C H₃)₃
¹⁹F NMR -84.4d, J = 193F
-95.1d, J = 193F

This data allows for the complete structural assignment of the protected hydrazine (B178648), which serves as a robust proxy for understanding the electronic and structural environment of the (3,3-Difluorocyclobutyl) core in the parent hydrazine.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique confirms the elemental composition and is a key component of structural verification. mdpi.com

Table 2: Predicted HRMS Data for the Related Compound (3,3-difluorocyclobutyl)methylhydrazine (C₅H₁₀F₂N₂) uni.lu

AdductMolecular FormulaPredicted m/z
[M+H]⁺C₅H₁₁F₂N₂⁺137.08848
[M+Na]⁺C₅H₁₀F₂N₂Na⁺159.07042
[M-H]⁻C₅H₉F₂N₂⁻135.07392

For the target compound, this compound (C₄H₈F₂N₂, Exact Mass: 122.0655), HRMS would be expected to detect the protonated molecule [M+H]⁺ at m/z 123.0733, confirming its elemental composition.

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

No crystal structure for this compound has been reported in the literature. However, crystallographic studies of related 3,3-difluorocyclobutane derivatives can be used to infer its likely solid-state architecture. researchgate.net The cyclobutane (B1203170) ring is known to adopt a puckered, non-planar conformation to relieve ring strain. The introduction of the gem-difluoro substituents at the C3 position significantly influences this conformation, affecting the puckering angle and the orientation of the substituents.

It is expected that the this compound molecule would exhibit a puckered cyclobutane ring. The hydrazine substituent at the C1 position would likely occupy an equatorial or pseudo-equatorial position to minimize steric interactions. X-ray analysis would be essential to definitively determine these parameters and to characterize any intermolecular hydrogen bonding interactions involving the hydrazine moiety's N-H groups in the crystal lattice. nih.gov

Computational Chemistry and Theoretical Modeling of 3,3 Difluorocyclobutyl Hydrazine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. mdpi.com DFT calculations are employed to determine the optimized molecular geometry and to probe the electronic properties of (3,3-Difluorocyclobutyl)hydrazine. By utilizing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), a detailed understanding of the molecule's structure and electron distribution can be achieved. semanticscholar.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comearthlinepublishers.com A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) moiety, specifically the lone pair electrons of the nitrogen atoms, which are the most nucleophilic sites. researchgate.netresearchgate.net Conversely, the LUMO is likely to be distributed over the cyclobutyl ring, influenced by the electron-withdrawing fluorine atoms.

Table 1: Predicted Frontier Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Hydrazine-9.71.210.9
This compound (Predicted)LoweredLoweredModified

Note: The values for this compound are qualitative predictions based on the influence of the difluorocyclobutyl group.

The introduction of the 3,3-difluorocyclobutyl group is anticipated to lower both the HOMO and LUMO energy levels compared to unsubstituted hydrazine due to the inductive effect of the fluorine atoms. This modification of the electronic structure directly impacts the molecule's reactivity profile.

Quantum Chemical Descriptors: Electrophilicity, Nucleophilicity, Hardness, and Softness

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. arxiv.orgchemrxiv.org These descriptors provide a framework for understanding and predicting chemical behavior based on the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. chemrxiv.org

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. Soft molecules have a small HOMO-LUMO gap. chemrxiv.org

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. mdpi.com

Nucleophilicity Index (N): Quantifies the nucleophilic character of a molecule.

Table 2: Calculated Quantum Chemical Descriptors (Conceptual)

DescriptorFormulaPredicted Trend for this compound
Electronegativity (χ)-(EHOMO + ELUMO)/2Increased compared to hydrazine
Chemical Hardness (η)(ELUMO - EHOMO)/2Likely increased due to fluorine substitution
Chemical Softness (S)1/ηLikely decreased
Electrophilicity Index (ω)μ²/2ηIncreased
Nucleophilicity Index (N)EHOMO(Nu) - EHOMO(TCE)Decreased compared to hydrazine

Note: Trends are predicted relative to hydrazine. TCE (tetracyanoethylene) is a reference molecule for the nucleophilicity scale.

The presence of the electron-withdrawing difluoro group is expected to increase the electrophilicity and decrease the nucleophilicity of the hydrazine moiety compared to hydrazine itself.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. mdpi.comias.ac.in The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. For this compound, these would be concentrated around the nitrogen atoms of the hydrazine group due to their lone pairs. mdpi.com

Blue regions: Represent positive electrostatic potential, indicating electron-deficient areas and sites for nucleophilic attack. These are expected around the hydrogen atoms of the hydrazine group and potentially near the fluorine atoms. mdpi.com

Green regions: Denote areas of neutral potential.

The MEP surface of this compound would clearly show the electronegative character of the nitrogen and fluorine atoms and the electropositive nature of the hydrogen atoms, providing a visual guide to its reactive behavior. researchgate.netdtic.mil

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

DFT calculations can provide reliable predictions of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. For this compound, the chemical shifts of the cyclobutyl protons and carbons would be significantly influenced by the geminal fluorine atoms. The hydrazine protons would also exhibit a characteristic chemical shift.

Similarly, the vibrational frequencies (IR and Raman) can be calculated. The predicted spectrum would show characteristic peaks for N-H stretching, N-H bending, C-F stretching, and various vibrations of the cyclobutyl ring. A good correlation between the calculated and experimental spectra would confirm the accuracy of the computed molecular geometry. researchgate.net

Conformational Landscape Exploration and Energetic Considerations of the Cyclobutyl Ring

The four-membered cyclobutyl ring is not planar and adopts a puckered or "butterfly" conformation to relieve ring strain. dalalinstitute.com The puckering of the cyclobutyl ring in this compound, along with the rotation around the C-C and C-N single bonds, gives rise to a complex conformational landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, particularly in solution. nrel.gov MD simulations model the movement of atoms over time, allowing for the study of conformational changes, intermolecular interactions, and the influence of solvent molecules. nih.govresearchgate.net

By simulating the molecule in a solvent box (e.g., water), one can study how the solvent molecules arrange themselves around the solute and how they affect its conformation and reactivity. For instance, the hydrogen bonding interactions between the hydrazine moiety and water molecules can be analyzed. The simulations can also reveal the flexibility of the cyclobutyl ring and the dynamics of its puckering motion in a solvated environment. These simulations are crucial for understanding the behavior of the molecule in a realistic chemical or biological setting. researchgate.net

Academic Research Applications and Contributions of 3,3 Difluorocyclobutyl Hydrazine

Utility as Versatile Building Blocks in Complex Organic Synthesis

(3,3-Difluorocyclobutyl)hydrazine serves as a key starting material for the construction of a wide range of complex organic molecules, particularly nitrogen-containing heterocycles. The hydrazine (B178648) functional group provides a reactive handle for various cyclization and condensation reactions, while the difluorocyclobutyl moiety imparts unique stereochemical and physicochemical properties to the final products.

Precursors for Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyrazolidines, Piperazines, Oxadiazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals, and this compound offers a direct route to novel analogs of these important compound classes. nih.govopenmedicinalchemistryjournal.compreprints.org

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and reliable method for pyrazole (B372694) synthesis, often referred to as the Knorr synthesis. beilstein-journals.orggoogle.com this compound can be readily employed in this reaction to generate pyrazoles bearing the difluorocyclobutyl group. evitachem.com These reactions can be carried out under various conditions, including in the presence of an acid catalyst or by using in situ generated 1,3-dicarbonyls. google.comorganic-chemistry.org The resulting (3,3-difluorocyclobutyl)pyrazoles are of significant interest in medicinal chemistry due to the established biological activities of the pyrazole core. olemiss.edu

Pyrazolidines: The synthesis of pyrazolidines can be achieved through the reaction of hydrazines with suitable precursors. nih.gov For instance, the divergent reaction of β-CF3-1,3-enynes with hydrazines can lead to the formation of trifluoromethylated pyrazolidines. nih.gov While specific examples using this compound are not extensively documented in the provided results, the general reactivity of hydrazines suggests its applicability in similar synthetic strategies. The synthesis of pyrazolidine (B1218672) itself can be accomplished through the intramolecular cyclization of N-chloro-1,3-diaminopropane. researchgate.net

Piperazines: Piperazine (B1678402) derivatives are prevalent in numerous blockbuster drugs. mdpi.com The synthesis of piperazine-containing compounds can be achieved through various methods, including radical cyclization reactions. nih.gov For example, novel piperazine-containing dihydrofuran compounds have been synthesized via Mn(OAc)3 mediated oxidative radical cyclization of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds. nih.gov Additionally, the synthesis of piperazine-based polyamines for applications like siRNA delivery has been demonstrated through iterative reductive amination reactions. nih.gov

Oxadiazoles: 1,3,4-Oxadiazoles are another important class of heterocycles with diverse biological activities. mdpi.comijper.org A common synthetic route involves the cyclization of acylhydrazides. mdpi.comorganic-chemistry.org this compound can be converted to the corresponding acylhydrazide, which can then be cyclized to form 5-((3,3-difluorocyclobutyl)methyl)-1,3,4-oxadiazole derivatives. For instance, hydrazides can be reacted with trimethyl orthoformate or trimethyl orthoacetate to yield the target 1,3,4-oxadiazoles. nih.gov

HeterocycleGeneral Synthetic ApproachStarting Material
PyrazolesCondensation with 1,3-dicarbonyl compoundsThis compound
PyrazolidinesReaction with β-CF3-1,3-enynesHydrazine derivatives
PiperazinesReductive amination, radical cyclizationPiperazine derivatives
1,3,4-OxadiazolesCyclization of acylhydrazidesThis compound

Construction of Conformationally Restricted Scaffolds, e.g., Bicyclo[1.1.1]pentane (BCP) Bioisosteric Replacements

Bicyclo[1.1.1]pentane (BCP) has gained significant attention as a bioisosteric replacement for para-substituted phenyl rings and tert-butyl groups in drug design. pharmablock.comthieme-connect.de BCPs can improve physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity. researchgate.netresearchgate.net The synthesis of functionalized BCPs is an active area of research, and while direct applications of this compound in BCP synthesis are not explicitly detailed, the principles of strained ring chemistry are relevant. The unique geometry of the cyclobutane (B1203170) ring in this compound can be leveraged to create conformationally rigid structures. The development of scalable methods for producing BCPs, such as the light-enabled reaction of alkyl iodides with propellane, highlights the importance of innovative synthetic strategies for accessing these valuable scaffolds. nih.gov

Contributions to the Field of Organofluorine Chemistry

The introduction of fluorine atoms into organic molecules can have profound effects on their chemical and biological properties. beilstein-journals.org The study of compounds like this compound provides valuable insights into the role of fluorine in molecular design.

Investigation of the Fluorine Atom's Role in Molecular Recognition and Protein Binding

The highly electronegative nature of fluorine allows it to participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions, which can significantly influence a molecule's binding affinity to a biological target. nih.govnih.gov The gem-difluoro group in this compound creates a polarized C-F bond, making the fluorine atoms potential hydrogen bond acceptors. nih.gov Research has shown that fluorine can play a crucial role in protein-ligand binding, although the energetic contribution of a single fluorine bond may be modest. nih.gov Computational methods are increasingly being used to understand and predict the effects of fluorination on protein-ligand interactions. fu-berlin.de Studies on fluorinated ligands have revealed that fluorine can induce changes in the surrounding water network, which can have a significant impact on binding affinity. fu-berlin.de

Exploration of Fluorine's Impact on Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the potential to enhance their metabolic stability. researchgate.netnih.gov The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group in this compound effectively blocks a potential site of metabolism on the cyclobutane ring. Studies on functionalized gem-difluorinated cycloalkanes have shown that gem-difluorination can either have no effect or slightly improve metabolic stability. nih.govresearchgate.net This increased stability can lead to improved pharmacokinetic profiles, such as longer half-life and increased bioavailability.

Advanced Materials and Catalysis Research

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of advanced materials and catalysis. While specific research on this compound in these areas is still emerging, the broader field of organofluorine chemistry suggests potential applications. For instance, fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance.

In the area of catalysis, hydrazine and its derivatives are used in various chemical transformations. nih.gov For example, hydrazine hydrate (B1144303) serves as a hydrogen and electron donor in the photocatalytic reduction of nitroarenes using earth-abundant plasmonic nanocatalysts. nih.gov The development of novel catalysts for important chemical reactions is a major focus of catalysis research. lidsen.comriken.jp The specific catalytic applications of this compound remain an area for future exploration.

Role of Hydrazine-Derived Systems in Electrocatalytic Processes (e.g., Hydrogen Evolution Reaction in Transition Metal Dichalcogenides)

A promising strategy to overcome this limitation is to replace the OER with the hydrazine oxidation reaction (HzOR), which has a much lower thermodynamic potential. mdpi.comresearchgate.netacs.org This substitution can dramatically reduce the required cell voltage for hydrogen production, leading to significant energy savings. acs.orgosti.gov In this context, hydrazine-derived systems serve as effective electrocatalysts.

Research has shown that hydrazine can act as an electron dopant in materials like molybdenum disulfide (MoS₂), a type of transition metal dichalcogenide. This doping increases the material's conductivity and improves its electrocatalytic performance for the HER. osti.govresearchgate.net For instance, exposing MoOₓ/MoS₂ core-shell nanowires to a dilute hydrazine solution has been demonstrated to enhance their catalytic activity, resulting in a notable improvement in overpotential and a tenfold increase in current density. researchgate.net The mechanism involves hydrazine reducing the metal oxide core, which in turn boosts the electrocatalytic efficiency. osti.govresearchgate.net

The hydrazine moiety in this compound could potentially offer similar benefits. While the specific impact of the 3,3-difluorocyclobutyl group on the electrocatalytic process is not yet documented, the fundamental reactivity of the hydrazine group suggests that this compound could participate in and enhance the HER. The fluorine atoms on the cyclobutyl ring might also influence the electronic properties of the molecule, potentially modulating its interaction with the catalyst surface. cymitquimica.com Further research is warranted to explore the specific electrocatalytic properties of this compound and its derivatives in systems utilizing transition metal dichalcogenides.

Catalyst SystemRole of Hydrazine DerivativeObserved Effect on HER
Transition Metal Dichalcogenides (e.g., MoS₂)Electron dopant, reducing agent for metal oxides. osti.govresearchgate.netImproved conductivity, lower overpotential, increased current density. researchgate.net
Cobalt and Nickel ElectrodesReactant in Hydrazine Oxidation Reaction (HzOR) to replace OER. researchgate.netLower onset potential for oxidation compared to platinum electrodes. researchgate.net
Cobalt Tetraoxide (Co₃O₄)Fuel in HzOR-assisted hydrogen generation. acs.orgHigh current density at low cell voltage. acs.org

Application in the Synthesis of Novel Polymeric Materials

The dual functionality of this compound, possessing both a reactive hydrazine group and a fluorinated aliphatic ring, makes it an intriguing candidate for the synthesis of novel polymeric materials. cymitquimica.com Hydrazine and its derivatives are known to be versatile building blocks in polymer chemistry. For example, hydrazine can react with dicarbonyl compounds to form polyhydrazones, or it can be used in polycondensation reactions to create various polymers. google.com A notable example is the use of poly(acryloyl hydrazide) as a versatile scaffold that can be modified post-polymerization to introduce a wide range of functionalities. nih.gov This approach allows for the creation of functional polymers for various applications, including those in the biological field. nih.gov

The incorporation of fluorine into polymers is a well-established strategy to impart desirable properties such as low surface energy, high thermal stability, chemical inertness, and unique electrical properties. researchgate.netresearchgate.netsciengine.combohrium.com Fluorinated polymers have found applications in diverse areas, including low-adhesion coatings, weather-resistant materials, and advanced electronics. researchgate.netsciengine.combohrium.com The 3,3-difluorocyclobutyl group in this compound could introduce these beneficial characteristics into a polymer backbone.

The synthesis of polymers from this compound could proceed through several routes. The hydrazine moiety can participate in condensation polymerization with dialdehydes or diketones. The resulting polymers would feature the difluorocyclobutyl group as a pendant moiety, which could influence the polymer's physical and chemical properties. For instance, the fluorine atoms could enhance the thermal stability and chemical resistance of the polymer, while the cyclic structure could affect its chain packing and morphology.

Polymer TypeRole of Hydrazine DerivativePotential Properties from Difluorocyclobutyl Group
PolyhydrazonesMonomer in condensation polymerization with dicarbonyls. google.comEnhanced thermal stability, low surface energy, chemical resistance. researchgate.netbohrium.com
Functionalized PolyacrylamidesReactive handle for post-polymerization modification. nih.govModified solubility, hydrophobicity, and biocompatibility. researchgate.netbohrium.com
Hydrazine-functionalized polymersMonomer for creating polymer brushes on nanoparticles. rsc.orgSpecific binding capabilities for applications like glycopeptide enrichment. rsc.org

Design and Synthesis of Advanced Chemical Probes for Biological Systems

The development of chemical probes is crucial for studying biological systems, enabling the visualization and functional analysis of biomolecules in their native environment. The unique structural features of this compound make it a promising precursor for the design and synthesis of advanced chemical probes. cymitquimica.com

Hydrazine derivatives have been successfully employed as reactive moieties in chemical probes. researchgate.net The nucleophilicity of the hydrazine group allows it to react with specific functional groups in biological molecules, such as aldehydes and ketones, which can be present in oxidized proteins or metabolites. This reactivity can be harnessed to create probes that covalently label their targets, facilitating their identification and characterization.

Furthermore, the incorporation of fluorine into chemical probes is a widely used strategy to modulate their properties. acs.orgrsc.orgnih.gov The introduction of fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. acs.orgnih.govresearchgate.net The 3,3-difluorocyclobutyl moiety, in particular, offers a unique combination of steric bulk and electronic properties due to the geminal difluoro substitution on the cyclobutane ring. chemshuttle.comthieme-connect.com This can lead to specific, non-covalent interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing the probe's selectivity and affinity. thieme-connect.com

A hypothetical chemical probe derived from this compound could be designed to include a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive hydrazine "warhead". The difluorocyclobutyl group would serve to fine-tune the probe's physicochemical properties and its interaction with the target biomolecule. The synthesis of such a probe would likely involve the derivatization of the hydrazine group to link it to the reporter moiety, while preserving its reactivity towards the biological target.

Probe ComponentFunctionContribution from this compound
Reactive Group (Warhead) Covalently binds to the biological target.The hydrazine moiety can react with carbonyls in biomolecules.
Reporter Group Enables detection and visualization (e.g., fluorescence, affinity tag).Attached to the hydrazine or cyclobutyl scaffold.
Linker Connects the reactive group to the reporter group.Can be designed to optimize probe properties.
Modulating Moiety Influences physicochemical properties and target binding.The 3,3-difluorocyclobutyl group can affect lipophilicity, metabolic stability, and binding affinity. acs.orgnih.govresearchgate.netthieme-connect.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3,3-Difluorocyclobutyl)hydrazine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of fluorinated cyclobutane precursors. For example, intermediates like (3,3-difluorocyclobutyl)methanol or acetic acid derivatives (e.g., PB05327) can be functionalized via catalytic hydrogenation or nucleophilic substitution to introduce the hydrazine moiety . Characterization employs nuclear magnetic resonance (NMR) to confirm fluorine substitution patterns and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with fluorinated solvent systems to resolve polar intermediates.

Q. How can researchers optimize reaction conditions for cycloaddition involving this compound?

  • Methodological Answer : Systematic screening of solvents (e.g., dichloromethane, THF) and temperatures (0–80°C) is critical. For cycloadditions, hydrazine catalysts with bicyclic frameworks (e.g., [2.2.2]-bicyclic hydrazines) reduce activation barriers by stabilizing transition states, as demonstrated in norbornene metathesis studies . Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps identify rate-determining steps (e.g., cycloreversion).

Advanced Research Questions

Q. How do computational studies inform the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) model reaction pathways, such as cycloreversion or epoxide reduction. For example, fluorine substituents on the cyclobutane ring lower activation energies by stabilizing partial charges in transition states . Comparative studies with non-fluorinated analogs reveal electronic effects on hydrazine donor-acceptor interactions.

Q. What strategies address contradictions in catalytic decomposition data for hydrazine derivatives like this compound?

  • Methodological Answer : Discrepancies in decomposition pathways (e.g., N–N bond cleavage vs. H₂ production) arise from solvent interference or catalyst surface effects. Researchers should:

  • Use isotope labeling (¹⁵N) to track nitrogen pathways.
  • Compare vapor-phase vs. liquid-phase reactions to isolate solvent effects .
  • Employ bimetallic catalysts (e.g., Ni-Ir/CeO₂) to enhance H₂ selectivity and mitigate side reactions .

Q. How can proteomics and multivariate analysis elucidate toxicity mechanisms of this compound?

  • Methodological Answer : Liver toxicity studies in model organisms (e.g., rats) use 2D differential gel electrophoresis (2D-DIGE) to identify dose-dependent protein expression changes. Partial least squares regression (PLSR) isolates biomarkers like lipid metabolism enzymes (e.g., acyl-CoA dehydrogenase) and stress-response proteins (e.g., heat shock proteins) . Follow-up validation via targeted LC-MS/MS quantifies candidate biomarkers.

Methodological Recommendations

  • Catalyst Design : Prioritize fluorine-tolerant supports (e.g., fluorinated silica) to prevent catalyst deactivation .
  • Safety Protocols : Use inert-atmosphere gloveboxes for synthesis due to potential explosive hazards (see anhydrous hydrazine TNT equivalence data ).
  • Data Reproducibility : Standardize solvent purity (>99.9%) and reaction vessel passivation to minimize side reactions in decomposition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.